(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate
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Description
(rac-trans)-1-tert-Butyl 3-methyl 4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C18H26N2O6 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications in Organic Chemistry :
- Vallat et al. (2009) discussed the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using related compounds, highlighting their relevance in synthesizing 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, which are crucial in organic synthesis (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).
Polymerization and Material Science :
- Flook et al. (2012) demonstrated the use of related compounds in ring-opening metathesis polymerization, indicating potential applications in creating novel polymers with specific structural properties (Flook, Borner, Kilyanek, Gerber, & Schrock, 2012).
Catalysis and Chemical Reactions :
- Rossi et al. (2007) explored the divergent synthesis of various compounds from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, demonstrating the compound's utility in facilitating different chemical reactions (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Pharmaceutical and Medicinal Chemistry :
- Asai et al. (2009) detailed an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, which are useful intermediates in pharmaceuticals, including nociceptin antagonists (Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).
Biological Applications :
- Feula et al. (2013) synthesized functionalized pyrrolidines and explored their biological effects using a zebrafish embryo assay, indicating potential applications in biological and medical research (Feula, Dhillon, Byravan, Sangha, Ebanks, Salih, Spencer, Male, Magyary, Deng, Müller, & Fossey, 2013).
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(22)20-9-11(12(10-20)16(21)25-6)13-7-8-14(23-4)15(19-13)24-5/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYAMTBOXQERHO-VXGBXAGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=NC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673915 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217674-57-1 |
Source
|
Record name | 1-tert-Butyl 3-methyl (3S,4S)-4-(5,6-dimethoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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